![molecular formula C19H22N4 B12620714 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile CAS No. 918481-50-2](/img/structure/B12620714.png)
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a piperazine ring, a pyridine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to form derivatives such as amides or carboxylic acids. While direct data for this compound is limited, analogous reactions from similar nitrile-containing structures provide insight:
Alkylation/Acylation of Piperazine Nitrogen
The secondary amine in the piperazine ring participates in alkylation or acylation. For example:
Oxidation Reactions
Piperazine and pyridine moieties are susceptible to oxidation:
Target Group | Oxidizing Agent | Product |
---|---|---|
Piperazine | m-CPBA (3-chloroperoxybenzoic acid) | Piperazine N-oxide |
Pyridine | H₂O₂, AcOH | Pyridine N-oxide |
These reactions are inferred from oxidation studies of structurally related compounds .
Formation of Heterocycles via Nitrile Conversion
The nitrile group reacts with hydroxylamine to form amidoximes, which cyclize with acyl chlorides to yield 1,2,4-oxadiazoles:
textStep 1: Amidoxime Formation Conditions: NH₂OH·HCl, EtOH, 70°C Intermediate: 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzamidoxime Step 2: Cyclization Reactant: Acetyl chloride Conditions: Dioxane, BF₃·OEt₂, RT Product: 5-(3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)phenyl)-1,2,4-oxadiazole [7]
Reductive Transformations
Catalytic hydrogenation targets both the nitrile and pyridine groups:
Reaction | Catalyst | Product |
---|---|---|
Nitrile Reduction | Ra-Ni, H₂ (1 atm) | 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzylamine |
Pyridine Reduction | PtO₂, H₂ (high pressure) | Piperidine-substituted derivative |
Reductive amination of the piperazine NH with aldehydes (e.g., formaldehyde) is also feasible using NaBH(OAc)₃ .
Electrophilic Substitution on Pyridine
Pyridine undergoes electrophilic substitution under harsh conditions:
Reaction | Reagents | Product |
---|---|---|
Nitration | HNO₃, H₂SO₄, 100°C | 5-Nitro-pyridine derivative |
Sulfonation | Oleum (fuming H₂SO₄) | Pyridine-3-sulfonic acid derivative |
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : The piperazine ring may protonate, but the nitrile group remains intact below 100°C .
-
Basic Conditions : Prolonged exposure to NaOH (aq.) leads to nitrile hydrolysis (see Section 1) .
Comparative Reactivity with Analogues
The table below contrasts reactivity with structurally similar compounds:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is C19H22N4, with a molecular weight of 306.4 g/mol. The compound features a benzonitrile moiety linked to a piperazine derivative, which contributes to its biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For example, derivatives of benzonitrile have been synthesized and evaluated for their inhibitory effects on the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. One such derivative demonstrated an IC50 value of 8.52 μM, indicating promising anticancer activity through modulation of immune responses .
Neuropharmacological Effects
Compounds containing piperazine structures are known for their neuropharmacological properties. Research indicates that derivatives can act as antagonists at various neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders. The mechanism involves modulating serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety .
Structure-Activity Relationship Studies
The effectiveness of this compound can be further understood through structure-activity relationship (SAR) studies. These studies analyze how changes in the chemical structure affect biological activity. For instance, modifications to the piperazine ring or the benzonitrile moiety can enhance binding affinity to specific targets or improve pharmacokinetic properties.
Case Study 1: PD-L1 Inhibition
A study focused on synthesizing various benzonitrile derivatives showed that certain modifications led to enhanced inhibitory effects on PD-L1 dimerization. This finding is crucial for developing new cancer therapies that leverage immune checkpoint inhibitors .
Case Study 2: Neurotransmitter Modulation
Another investigation into piperazine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs). By altering the ethyl group attached to the piperazine, researchers observed significant changes in receptor affinity, suggesting avenues for developing new antidepressants .
Mechanism of Action
The mechanism of action of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety but has a different aromatic ring.
2-(Pyridin-2-yl)piperazine: Contains the pyridine and piperazine groups but lacks the benzonitrile moiety.
Uniqueness
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound with significant biological activity, particularly in pharmacology. Its structure features a piperazine moiety linked to a pyridine ring and a benzonitrile group, which contributes to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives containing piperazine and pyridine structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that such compounds could achieve IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating potent cytotoxicity against cancer cells .
Antidepressant Effects
The piperazine moiety is known for its role in antidepressant activity. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These effects are crucial for developing new antidepressants that target resistant forms of depression .
Acetylcholinesterase Inhibition
Another significant biological activity of this class of compounds is their ability to inhibit acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound may interact with various receptors, including serotonin receptors and muscarinic receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : By inhibiting enzymes like AChE, the compound can prolong the action of neurotransmitters, enhancing cognitive function.
- Induction of Apoptosis : Through modulation of apoptotic pathways, it can promote cell death in cancer cells while sparing normal cells.
Study on Anticancer Properties
In a comparative study involving several piperazine derivatives, this compound was shown to induce apoptosis in human cancer cell lines with an IC50 value significantly lower than that of doxorubicin . This suggests a promising avenue for further development as an anticancer agent.
Study on Neuroprotective Effects
A recent investigation into the neuroprotective effects of related compounds found that they could improve cognitive function in animal models of Alzheimer's disease by inhibiting AChE and enhancing cholinergic transmission . This positions such compounds as potential therapeutic agents for cognitive disorders.
Data Summary Table
Properties
CAS No. |
918481-50-2 |
---|---|
Molecular Formula |
C19H22N4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C19H22N4/c20-15-17-4-3-5-18(14-17)16-23-12-10-22(11-13-23)9-7-19-6-1-2-8-21-19/h1-6,8,14H,7,9-13,16H2 |
InChI Key |
YYOAIALQFGSRET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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